L-fructose-1-13C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

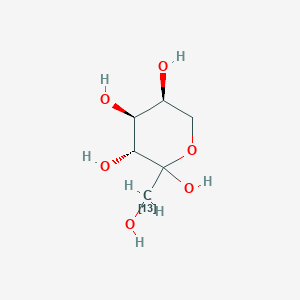

Structure

3D Structure

Properties

IUPAC Name |

(3R,4S,5S)-2-(hydroxy(113C)methyl)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5+,6?/m0/s1/i2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKDRXBCSQODPBY-WQHHIXOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)(CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H](C(O1)([13CH2]O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is L-fructose-1-13C and its chemical properties?

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of L-fructose-1-13C, a stable isotope-labeled monosaccharide increasingly utilized in metabolic research and drug development. This document details its chemical properties, metabolic fate, and applications, with a focus on experimental methodologies and data interpretation.

Introduction to this compound

This compound is the L-enantiomer of fructose, a six-carbon monosaccharide, where the carbon atom at the C1 position is replaced with the stable isotope, carbon-13 (¹³C). This isotopic labeling allows for the tracing of the metabolic fate of the C1 carbon of L-fructose through various biochemical pathways using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). While D-fructose is the common, naturally occurring isomer, the study of L-sugars and their metabolic pathways is a growing area of interest, particularly in understanding xenobiotic metabolism and developing novel therapeutic agents.

Chemical and Physical Properties

This compound shares the same fundamental chemical structure as its unlabeled counterpart, with the key difference being the isotopic enrichment at the C1 position. This substitution results in a slightly higher molecular weight.

| Property | Value | Reference |

| CAS Number | 117013-21-5 | [1][2] |

| Molecular Formula | C₅¹³CH₁₂O₆ | [1] |

| Molecular Weight | 181.15 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [3] |

| Solubility | Soluble in water | |

| Isotopic Purity | Typically ≥98% atom ¹³C | |

| Melting Point | 101-103 °C (for L-fructose) |

Metabolic Pathways of Fructose

While most metabolic studies focus on D-fructose, the fundamental pathways provide a framework for understanding the potential fate of this compound. The metabolism of fructose primarily occurs in the liver, intestine, and kidneys. Unlike glucose, fructose metabolism is not directly regulated by insulin.

The initial step in fructose metabolism is its phosphorylation. This can occur via two main pathways:

-

Fructokinase Pathway: This is the primary pathway in the liver, where fructokinase (ketohexokinase) phosphorylates fructose at the C1 position to form fructose-1-phosphate.

-

Hexokinase Pathway: In extrahepatic tissues like muscle and adipose tissue, hexokinase can phosphorylate fructose at the C6 position to form fructose-6-phosphate, which then enters the glycolytic pathway.

The ¹³C label at the C1 position of this compound makes it an ideal tracer to investigate the flux through the fructokinase pathway.

Fructolysis and the Fate of the 1-¹³C Carbon

The metabolic cascade following the phosphorylation of fructose is known as fructolysis. The diagram below illustrates the key steps and the expected location of the ¹³C label originating from this compound.

As depicted, the ¹³C label from this compound is retained on the C1 position of glyceraldehyde and subsequently on the C1 position of pyruvate and lactate. Decarboxylation of pyruvate to acetyl-CoA would result in the loss of the ¹³C label as ¹³CO₂.

Experimental Protocols

The following provides a generalized methodology for a stable isotope tracer study using this compound in a cell culture model. This protocol is adapted from studies using labeled D-fructose and should be optimized for the specific cell line and experimental questions.

Cell Culture and Isotope Labeling

-

Cell Seeding: Plate cells at a desired density in standard growth medium and allow them to adhere and reach the desired confluency.

-

Medium Exchange: Aspirate the standard growth medium and replace it with a medium containing a known concentration of L-fructose, where a specific percentage (e.g., 10-50%) is this compound. The unlabeled portion should be standard L-fructose.

-

Incubation: Incubate the cells for a defined period (e.g., 2, 6, 12, 24 hours) to allow for the uptake and metabolism of the labeled fructose.

-

Metabolite Extraction:

-

Aspirate the labeling medium.

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Quench metabolism and extract metabolites by adding a cold solvent mixture (e.g., 80% methanol).

-

Scrape the cells and collect the cell lysate.

-

Centrifuge to pellet cellular debris.

-

Collect the supernatant containing the metabolites.

-

-

Sample Preparation: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. The dried extract can then be derivatized if necessary for GC-MS analysis or reconstituted in a suitable solvent for LC-MS or NMR analysis.

Analytical Methods

-

Mass Spectrometry (MS): GC-MS or LC-MS is used to separate and identify metabolites and to determine the mass isotopologue distribution, which reveals the incorporation of the ¹³C label.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR can directly detect the position of the ¹³C label in metabolites, providing detailed information about metabolic pathways.

The workflow for such an experiment can be visualized as follows:

Synthesis of this compound

Applications in Research and Drug Development

-

Metabolic Flux Analysis: Quantifying the rate of metabolic reactions and the contribution of fructose to various metabolic pools.

-

Disease Research: Investigating alterations in fructose metabolism in diseases such as metabolic syndrome, non-alcoholic fatty liver disease (NAFLD), and cancer.

-

Drug Discovery: Evaluating the effect of drug candidates on fructose metabolism and identifying potential therapeutic targets.

-

Understanding L-Sugar Metabolism: Elucidating the pathways involved in the metabolism of non-natural L-sugars, which can have applications in food science and pharmacology.

Conclusion

This compound is a valuable tool for researchers and scientists seeking to unravel the complexities of fructose metabolism. Its specific labeling pattern allows for precise tracking of the C1 carbon through various biochemical transformations. The methodologies and information presented in this guide provide a solid foundation for designing and interpreting experiments using this powerful isotopic tracer, ultimately contributing to a deeper understanding of cellular metabolism in health and disease.

References

Synthesis and Purification of L-Fructose-1-¹³C: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the synthesis and purification of L-Fructose-1-¹³C, a critical isotopic tracer for metabolic research. This document outlines detailed methodologies for chemical synthesis, purification, and analysis, along with insights into its application in studying metabolic pathways.

Introduction

L-Fructose, a rare sugar, and its isotopically labeled form, L-Fructose-1-¹³C, are invaluable tools in metabolic research and drug development. The introduction of a carbon-13 (¹³C) label at the C1 position allows for the precise tracing of the metabolic fate of fructose in biological systems using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. This guide details a robust and scalable chemical synthesis of L-Fructose-1-¹³C, starting from the readily available L-Sorbose, alongside rigorous purification protocols to ensure high chemical and isotopic purity for research applications.

Chemical Synthesis of L-Fructose-1-¹³C

The described synthetic route is adapted from an improved process for the chemical synthesis of L-fructose from L-sorbose, which is characterized by its use of inexpensive starting materials, simple procedures, and scalability. The key modification for the synthesis of the ¹³C labeled compound is the introduction of the isotope at the C1 position of a suitable precursor. A potential strategy involves the synthesis of L-Sorbose-1-¹³C as a key intermediate.

Overall Synthesis Workflow

The synthesis of L-Fructose-1-¹³C can be conceptualized as a multi-step process. The following diagram illustrates the logical flow from the starting material to the final labeled product.

Caption: Overall synthesis workflow for L-Fructose-1-¹³C from L-Arabinose.

Experimental Protocols

Step 1: Synthesis of 1-¹³C Epimeric Aldohexoses via Kiliani-Fischer Reaction

This step elongates the carbon chain of L-Arabinose and introduces the ¹³C label at the C1 position.

-

Materials: L-Arabinose, Potassium cyanide-¹³C (K¹³CN), Calcium hydroxide, Sulfuric acid, Water.

-

Procedure:

-

Dissolve L-Arabinose in water and cool the solution in an ice bath.

-

Add a solution of K¹³CN in water dropwise while maintaining the temperature below 5°C.

-

Slowly add a slurry of calcium hydroxide to the reaction mixture.

-

Allow the reaction to proceed for several hours at room temperature.

-

Neutralize the mixture with dilute sulfuric acid, which will precipitate calcium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain a syrup containing a mixture of L-glucose-1-¹³C and L-mannose-1-¹³C.

-

Step 2: Oxidation to L-Sorbose-1-¹³C

This step is a crucial conversion of the aldohexose mixture to the desired ketose precursor. While various oxidation methods exist, a common approach involves microbial oxidation.

-

Materials: Mixture of L-glucose-1-¹³C and L-mannose-1-¹³C, Acetobacter suboxydans culture, Yeast extract, Sorbitol.

-

Procedure:

-

Prepare a fermentation medium containing the mixture of ¹³C-labeled aldohexoses, yeast extract, and a small amount of sorbitol.

-

Inoculate the medium with a culture of Acetobacter suboxydans.

-

Incubate the culture with aeration at approximately 30°C for 24-48 hours.

-

Monitor the conversion to L-Sorbose-1-¹³C using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Once the reaction is complete, remove the bacterial cells by centrifugation or filtration.

-

The resulting supernatant contains L-Sorbose-1-¹³C.

-

Step 3-5: Conversion of L-Sorbose-1-¹³C to L-Fructose-1-¹³C

This part of the synthesis is based on a published scalable method for the synthesis of L-fructose from L-sorbose.[1]

-

Materials: L-Sorbose-1-¹³C, 2,2-dimethoxypropane, p-toluenesulfonic acid, Pyridine, Methanesulfonyl chloride (MsCl), Acetic acid, Sodium hydroxide, Ethanol.

-

Procedure:

-

Protection: React L-Sorbose-1-¹³C with 2,2-dimethoxypropane in the presence of p-toluenesulfonic acid to yield 1,2:4,6-di-O-isopropylidene-α-L-sorbofuranose-1-¹³C.

-

Mesylation: Treat the protected sorbose with methanesulfonyl chloride in pyridine to obtain 1,2:4,6-di-O-isopropylidene-3-O-mesyl-α-L-sorbofuranose-1-¹³C.

-

Selective Deprotection and Epoxidation: Selectively remove the 4,6-O-isopropylidene group with aqueous acetic acid, followed by treatment with sodium hydroxide to induce epoxide formation, yielding 3,4-anhydro-1,2-O-isopropylidene-α-L-tagatofuranose-1-¹³C.

-

Hydrolysis: Perform acidic hydrolysis to open the epoxide ring and remove the remaining protecting group to yield L-Fructose-1-¹³C. A yield of approximately 50% with a purity of over 99% can be expected based on the synthesis of the unlabeled compound.[1]

-

Purification of L-Fructose-1-¹³C

Purification is critical to remove unreacted reagents, byproducts, and any unlabeled fructose, ensuring high chemical and isotopic purity. A combination of chromatographic and crystallization techniques is recommended.

Purification Workflow

The following diagram outlines the recommended workflow for the purification of L-Fructose-1-¹³C.

Caption: Recommended workflow for the purification of L-Fructose-1-¹³C.

Experimental Protocols

Step 1: Ion-Exchange Chromatography

-

Purpose: To remove inorganic salts and other ionic impurities from the crude reaction mixture.

-

Resin: A mixed-bed ion-exchange resin (e.g., Amberlite MB-1).

-

Procedure:

-

Dissolve the crude L-Fructose-1-¹³C in deionized water.

-

Pass the solution through a column packed with the mixed-bed ion-exchange resin.

-

Collect the eluate containing the neutral sugar.

-

Wash the column with additional deionized water to ensure complete recovery of the product.

-

Combine the eluate and washings and concentrate under reduced pressure.

-

Step 2: Preparative High-Performance Liquid Chromatography (HPLC)

-

Purpose: To separate L-Fructose-1-¹³C from other sugars and closely related impurities.

-

Column: A column suitable for carbohydrate separation, such as an amino-propyl bonded silica column or a cation-exchange resin in the calcium form.

-

Mobile Phase: A mixture of acetonitrile and water is commonly used for amino columns, while pure water is used for cation-exchange columns.

-

Procedure:

-

Dissolve the partially purified product in the mobile phase.

-

Inject the solution onto the preparative HPLC system.

-

Monitor the elution profile using a refractive index (RI) detector.

-

Collect the fractions corresponding to the L-Fructose-1-¹³C peak.

-

Pool the pure fractions and concentrate under reduced pressure.

-

Step 3: Crystallization

-

Purpose: To obtain the final product in a highly pure, crystalline form.

-

Solvent System: A mixed solvent system, such as water-ethanol, can be effective for fructose crystallization.[2]

-

Procedure:

-

Dissolve the purified L-Fructose-1-¹³C in a minimal amount of hot water.

-

Slowly add ethanol as an anti-solvent until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, and then further cool in a refrigerator to induce crystallization.

-

Collect the crystals by filtration, wash with cold ethanol, and dry under vacuum.

-

Data Presentation

The following tables summarize the expected quantitative data based on the synthesis of the unlabeled analogue and general knowledge of isotopic labeling.

Table 1: Synthesis and Purification Yields

| Step | Product | Expected Yield (%) | Purity (%) |

| Synthesis | Crude L-Fructose-1-¹³C | ~50 | >90 |

| Purification | Crystalline L-Fructose-1-¹³C | >80 (from crude) | >99 |

Table 2: Product Specifications

| Parameter | Specification |

| Chemical Formula | ¹³CC₅H₁₂O₆ |

| Molecular Weight | 181.15 g/mol |

| Isotopic Enrichment | >98 atom % ¹³C |

| Chemical Purity | >99% (by HPLC) |

| Appearance | White crystalline solid |

Application in Research: Tracing Fructolysis

L-Fructose-1-¹³C is a powerful tool for elucidating the metabolic pathway of fructose, known as fructolysis, particularly in the liver. When cells are incubated with L-Fructose-1-¹³C, the labeled carbon can be traced through the various metabolic intermediates and end-products.

Fructolysis Pathway

The diagram below illustrates the central steps of the fructolysis pathway, highlighting the entry point of the ¹³C label from L-Fructose-1-¹³C.

Caption: The metabolic fate of the ¹³C label from L-Fructose-1-¹³C through the fructolysis pathway.

By analyzing the distribution of the ¹³C label in metabolites such as lactate, glucose, glycogen, and fatty acids, researchers can quantify the flux through different branches of metabolism. This information is crucial for understanding the metabolic reprogramming in diseases like non-alcoholic fatty liver disease (NAFLD), obesity, and diabetes, and for evaluating the efficacy of therapeutic interventions targeting these pathways.[3][4]

Conclusion

This technical guide provides a comprehensive framework for the synthesis, purification, and application of L-Fructose-1-¹³C. The detailed protocols and workflows are intended to empower researchers in their efforts to unravel the complexities of fructose metabolism and its implications for human health and disease. The use of this valuable isotopic tracer will continue to be instrumental in advancing our understanding of metabolic regulation and in the development of novel therapeutic strategies.

References

- 1. US5047088A - Method for crystallization of fructose - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Probing Hepatic Glucose Metabolism via 13C NMR Spectroscopy in Perfused Livers—Applications to Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Metabolic Chasm: L-fructose-1-¹³C versus D-fructose-1-¹³C in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope tracing is a cornerstone of modern metabolic research, providing invaluable insights into the flux of nutrients through complex biochemical networks. Fructose, a key dietary monosaccharide, has garnered significant attention due to its association with metabolic diseases. While D-fructose is the naturally abundant and metabolically well-characterized isomer, the metabolic fate of its stereoisomer, L-fructose, remains largely unexplored. This technical guide provides an in-depth comparison of L-fructose-1-¹³C and D-fructose-1-¹³C for use in metabolic studies. We delve into the established metabolic pathways of D-fructose, supported by quantitative data from tracer studies, and present detailed experimental protocols for its investigation. In contrast, the paucity of data on L-fructose metabolism necessitates a more theoretical approach. We hypothesize potential metabolic routes for L-fructose based on the principles of stereospecific enzymatic reactions and the known metabolism of other rare sugars. This guide aims to equip researchers with a comprehensive understanding of the current landscape and to highlight the significant knowledge gap that represents a compelling avenue for future investigation in the field of monosaccharide metabolism and its implications for health and disease.

Introduction: The Tale of Two Fructoses

D-fructose is a prevalent hexose in the human diet, found in fruits, honey, and as a component of sucrose and high-fructose corn syrup. Its metabolism is primarily hepatic and has been extensively studied, particularly in the context of metabolic syndrome, non-alcoholic fatty liver disease (NAFLD), and insulin resistance.[1][2] The use of ¹³C-labeled D-fructose has been instrumental in elucidating the intricate pathways of its conversion into glucose, lactate, glycogen, and triglycerides.[3][4][5]

In stark contrast, L-fructose is a rare sugar, not commonly found in nature and consequently, its metabolic fate in mammals is poorly understood. While some rare sugars are known to be metabolized to a certain extent and can exert biological effects, the pathways and enzymatic machinery that might process L-fructose are yet to be identified. This guide will navigate the well-charted territory of D-fructose metabolism and venture into the largely uncharted domain of L-fructose, providing a framework for future research.

D-fructose-1-¹³C: A Powerful Tracer for Well-Defined Pathways

The metabolism of D-fructose, termed fructolysis, occurs predominantly in the liver, with the small intestine also playing a significant role. Unlike glucose, the initial steps of D-fructose metabolism bypass the key regulatory step of glycolysis catalyzed by phosphofructokinase, leading to a rapid and unregulated influx of carbons into downstream pathways.

The Central Pathway of D-Fructolysis

The primary pathway for D-fructose metabolism involves the following key steps:

-

Phosphorylation: D-fructose is phosphorylated to fructose-1-phosphate by fructokinase (ketohexokinase). This is the committed step of fructolysis.

-

Cleavage: Aldolase B cleaves fructose-1-phosphate into two triose phosphates: dihydroxyacetone phosphate (DHAP) and glyceraldehyde.

-

Interconversion and Glycolysis Entry: DHAP can directly enter glycolysis. Glyceraldehyde is phosphorylated to glyceraldehyde-3-phosphate by triose kinase, which then also enters the glycolytic pathway.

The ¹³C label from D-fructose-1-¹³C would initially be incorporated into the C1 position of fructose-1-phosphate. Following cleavage by aldolase B, the label would be found on the C3 of dihydroxyacetone phosphate. This labeled DHAP can then be traced through glycolysis, the pentose phosphate pathway, the tricarboxylic acid (TCA) cycle, gluconeogenesis, and lipogenesis.

Figure 1: Metabolic pathway of D-fructose-1-¹³C.

Quantitative Data from D-fructose Tracer Studies

Metabolic flux analysis using ¹³C-labeled D-fructose has provided quantitative insights into its metabolic fate. The following tables summarize key findings from studies in human adipocytes and in vivo human studies.

Table 1: Metabolic Fate of [U-¹³C₆]-D-fructose in Human Adipocytes

| Metabolite | Fractional Contribution from Fructose (%) | Condition | Reference |

| Acetyl-CoA | 15 - 40 | Differentiating & Differentiated Adipocytes | |

| Glutamate | Dose-dependent increase | Differentiating & Differentiated Adipocytes | |

| Palmitate | Augmented synthesis | Differentiated Adipocytes | |

| Lactate | Dose-dependent release | Differentiated Adipocytes |

Table 2: Conversion of D-fructose to Glucose in Children

| Subject Group | Fructose Conversion to Glucose (%) | Method | Reference |

| Control Children | ~50 | ¹³C NMR with [U-¹³C]fructose | |

| HFI Patients | ~17 (3-fold lower than controls) | ¹³C NMR with [U-¹³C]fructose |

Experimental Protocols for D-fructose-1-¹³C Metabolic Studies

A typical metabolic tracer study using D-fructose-1-¹³C involves the administration of the labeled substrate followed by the collection of biological samples and analysis by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

Figure 2: General experimental workflow for a ¹³C-fructose tracer study.

Tracer Administration:

-

Oral: A defined amount of D-fructose-1-¹³C is dissolved in water and consumed by the subject. This method is relevant for studying dietary fructose metabolism.

-

Intravenous Infusion: A sterile solution of the tracer is infused at a constant rate to achieve a steady-state enrichment of the tracer in the plasma. This is useful for quantifying metabolic fluxes under controlled conditions.

Sample Collection and Processing:

-

Blood: Venous blood is collected at timed intervals into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and immediately frozen at -80°C.

-

Tissue Biopsies: For studies investigating tissue-specific metabolism, small biopsies (e.g., from adipose tissue or muscle) may be obtained under local anesthesia, snap-frozen in liquid nitrogen, and stored at -80°C.

-

Metabolite Extraction: Plasma or homogenized tissue is deproteinized, typically with a cold solvent like methanol or perchloric acid. The supernatant containing the metabolites is then collected.

Analytical Techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Metabolites are chemically derivatized to increase their volatility and then separated by GC and detected by MS. The mass spectra reveal the incorporation of ¹³C into different fragments of the metabolites, allowing for the determination of mass isotopomer distributions.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR can directly measure the positional enrichment of ¹³C in metabolites without the need for derivatization. This technique provides detailed information about the specific carbon atoms that are labeled.

L-fructose-1-¹³C: Venturing into the Metabolic Unknown

The metabolic fate of L-fructose in mammals is a significant knowledge gap. As a rare sugar, it is not a common component of the diet, and therefore, dedicated metabolic pathways for its utilization are unlikely to have evolved. However, this does not preclude the possibility of it being metabolized by existing enzymes with broad substrate specificities.

Hypothesized Metabolic Pathways for L-fructose

Based on the principles of enzyme stereospecificity, we can propose several potential, albeit speculative, metabolic fates for L-fructose.

-

Limited or No Metabolism: The most probable scenario is that L-fructose is poorly absorbed from the gut and/or is not a substrate for the key enzymes of fructose metabolism, such as fructokinase and aldolase B. In this case, ingested L-fructose would largely be excreted unchanged.

-

Phosphorylation by Fructokinase: Fructokinase exhibits a certain degree of substrate promiscuity. While its primary substrate is D-fructose, it is conceivable that it could phosphorylate L-fructose, albeit with a much lower affinity. If phosphorylated to L-fructose-1-phosphate, its subsequent fate is uncertain as aldolase B is stereospecific for D-fructose-1-phosphate.

-

Alternative Enzymatic Conversion: Other enzymes with broad substrate specificity, such as reductases or dehydrogenases, might act on L-fructose, converting it to an L-sorbitol-like compound or other derivatives.

-

Gut Microbiota Metabolism: A significant portion of ingested L-fructose that is not absorbed in the small intestine would pass to the colon, where it could be fermented by the gut microbiota, producing short-chain fatty acids and other metabolites.

Figure 3: Hypothesized metabolic fates of L-fructose-1-¹³C.

A Proposed Experimental Design for a Comparative Study

To elucidate the metabolic fate of L-fructose, a comparative study using both L-fructose-1-¹³C and D-fructose-1-¹³C is necessary. The experimental workflow would be similar to that described for D-fructose, with a focus on detecting any potential metabolites of L-fructose.

Key Experimental Considerations:

-

In Vitro Studies: Initial experiments should be conducted using purified enzymes (fructokinase, aldolase B) and liver cell lines (e.g., HepG2) to assess the direct metabolism of L-fructose-1-¹³C.

-

Animal Models: If in vitro studies show any evidence of metabolism, subsequent studies in animal models (e.g., rodents) would be crucial to understand the in vivo absorption, distribution, metabolism, and excretion of L-fructose-1-¹³C.

-

Untargeted Metabolomics: In addition to targeted analysis of known fructose metabolites, untargeted metabolomics approaches using high-resolution MS would be essential to identify novel, unexpected metabolites of L-fructose.

-

Analysis of Urine and Feces: Comprehensive analysis of urine and feces will be critical to quantify the extent of absorption and excretion of the parent L-fructose and any potential metabolites.

Conclusion and Future Directions

The study of D-fructose-1-¹³C has provided a deep understanding of its metabolic pathways and its contribution to various metabolic states. The methodologies for such studies are well-established and continue to be refined. In contrast, the metabolic fate of L-fructose-1-¹³C remains a veritable black box. The stark difference in our knowledge of these two stereoisomers presents a significant opportunity for novel research.

Future studies should focus on systematically investigating the metabolism of L-fructose, starting with in vitro enzymatic and cell-based assays and progressing to in vivo animal models. The use of L-fructose-1-¹³C in these studies will be paramount to definitively trace its metabolic journey. Elucidating the metabolic fate of L-fructose will not only expand our fundamental understanding of carbohydrate metabolism but could also have implications for its potential use in food science and pharmacology. The comparison with the well-known metabolic pathways of D-fructose will provide a crucial benchmark for interpreting the findings and understanding the profound impact of stereochemistry on biological activity. This research is essential for a complete picture of monosaccharide metabolism and its role in health and disease.

References

- 1. Biochemistry, Fructose Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Intestinal Absorption of Fructose - PMC [pmc.ncbi.nlm.nih.gov]

- 4. books.rsc.org [books.rsc.org]

- 5. Stable Isotope Tracing Experiments Using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic L-Fructose: A Technical Guide to an Unnatural Epimer

Abstract

This technical guide provides a comprehensive overview of L-fructose, the unnatural enantiomer of the common dietary sugar, D-fructose. While D-fructose is abundant in nature and its metabolic consequences are extensively studied, L-fructose remains a molecule of scientific curiosity with limited natural presence. This document will delve into the known aspects of L-fructose, including its starkly limited natural abundance, detailed protocols for its chemical synthesis, and the current understanding of its metabolic significance, or lack thereof, in biological systems. Particular emphasis is placed on contrasting L-fructose with its well-understood D-isomer to provide a clear context for its unique properties and potential applications. This guide is intended to be a foundational resource for researchers interested in the chemical, metabolic, and potential therapeutic properties of rare sugars.

Natural Abundance: A Tale of Scarcity

Contrary to its D-enantiomer, which is ubiquitously found in fruits, honey, and vegetables, L-fructose is considered an "unnatural" monosaccharide and is not found in significant quantities in nature.[1] The vast majority of metabolic and physiological studies on "fructose" implicitly refer to D-fructose. While one source makes a passing mention of L-fructose in some plants, this is an outlier in the scientific literature and likely an error.[2] For all practical purposes in food science, nutrition, and medicine, the natural abundance of L-fructose is considered negligible to non-existent.

Physicochemical Properties of Fructose Enantiomers

The differing stereochemistry of L- and D-fructose gives rise to distinct physical and chemical properties, although many fundamental attributes remain the same. A summary of these properties is presented in Table 1.

| Property | L-Fructose | D-Fructose | References |

| Molecular Formula | C₆H₁₂O₆ | C₆H₁₂O₆ | [1][3] |

| Molar Mass | 180.16 g/mol | 180.16 g/mol | [1] |

| Appearance | White crystalline solid | White crystalline solid | |

| Melting Point | ~103 °C | ~103 °C | |

| Solubility in Water | Highly soluble | Highly soluble | |

| Optical Rotation | Levorotatory | Dextrorotatory (for the D- designation, but the isomer itself is levorotatory, hence the common name levulose) | |

| Sweetness (relative to sucrose) | Not well-documented, but presumed to be sweet | 1.2 - 1.8 |

Synthesis of L-Fructose: Experimental Protocols

The primary route for obtaining L-fructose for research purposes is through chemical synthesis, most commonly from the readily available L-sorbose. The process involves a key inversion of the hydroxyl groups at the C3 and C4 positions.

Chemical Synthesis of L-Fructose from L-Sorbose

This protocol is adapted from a patented method for the high-yield synthesis of L-fructose.

Materials:

-

L-Sorbose

-

2,2-dimethoxypropane

-

1,2-dimethoxyethane

-

Tin(II) chloride

-

Pyridine

-

Methanesulfonyl chloride

-

Acetic acid

-

Sodium hydroxide

-

Sulfuric acid

-

Ethanol

-

Acetone

-

Silica gel for column chromatography

-

Ethyl acetate

-

Methanol

Procedure:

-

Protection of L-Sorbose:

-

Suspend 10 g of L-Sorbose in 30 ml of 2,2-dimethoxypropane.

-

Add 1 ml of 1,2-dimethoxyethane containing 30 mg of tin(II) chloride.

-

Reflux the mixture with stirring for 2.5 hours until the solution becomes clear.

-

Evaporate the solvent to obtain a syrup.

-

-

Mesylation:

-

Dissolve the syrup in 20 ml of pyridine and cool in an ice bath.

-

Slowly add 6.45 ml of methanesulfonyl chloride.

-

After 2.5 hours at room temperature, add 400 ml of water.

-

Collect the resulting crystals by filtration.

-

-

Epoxidation and Hydrolysis:

-

Dissolve the crystals (e.g., 3 g) in 30 ml of 60% acetic acid and heat at 40°C for 3 hours.

-

Make the mixture alkaline with 40 ml of 10N sodium hydroxide solution and heat at 70°C for 15 hours.

-

Acidify the solution with 30 ml of 18N sulfuric acid solution.

-

Filter off the salt and leave the filtrate at room temperature for 18 hours, followed by 2 hours at 70°C.

-

Neutralize the mixture with 10N sodium hydroxide solution.

-

Remove the salt by ethanol precipitation.

-

-

Purification:

-

Purify the resulting syrup by silica gel column chromatography using a solvent system of ethyl acetate:methanol:water (4:1:0.7, v/v/v) to yield L-fructose.

-

Caption: Comparative overview of L- and D-fructose metabolism.

Potential Applications and Biological Effects

Given its unnatural structure, L-fructose has been explored for several potential applications, primarily leveraging its potential lack of metabolism in the human body.

-

Non-nutritive Sweetener: The primary interest in L-fructose lies in its potential as a low-calorie or non-caloric sweetener. The rationale is that if it is not significantly metabolized, it would provide sweetness without contributing to energy intake. However, extensive clinical studies are required to validate its safety and efficacy for this purpose.

-

Toxicology: There is a significant lack of toxicological data on L-fructose. The toxic effects associated with high D-fructose consumption, such as hyperlipidemia, insulin resistance, and non-alcoholic fatty liver disease, are linked to its rapid metabolism in the liver. Whether L-fructose would have any toxic effects, perhaps through different mechanisms, is currently unknown.

-

Gut Microbiota: The effect of L-fructose on the gut microbiota has not been studied. In contrast, high intake of D-fructose has been shown to alter the composition and function of the gut microbiome, which can contribute to metabolic diseases. Investigating the interaction of L-fructose with gut bacteria could be a promising area of research.

Analytical Methodologies for Fructose Quantification

Several methods are available for the quantification of fructose in various matrices. While these methods are generally developed for D-fructose, they can often be adapted for L-fructose, especially chromatographic techniques.

| Method | Principle | Sample Types | Limit of Detection (LOD) / Limit of Quantification (LOQ) | References |

| High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection (RID) | Separation based on polarity followed by detection of changes in refractive index. | Food, beverages | LOD and LOQ are suitable for food analysis. | |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Derivatization to volatile compounds, separation by GC, and detection by MS. | Clinical samples (urine, plasma) | LOD: 0.3 µM; LOQ: 15 µM in serum | |

| Enzymatic Assays | Spectrophotometric measurement of NADH produced in a series of coupled enzymatic reactions. | Food, beverages, clinical samples | Dependent on sample matrix and interferences. | |

| Video Densitometry | Quantification of stained spots on thin-layer chromatography plates. | Biological materials | Proportional to concentration in a certain range. |

Conclusion and Future Directions

L-fructose stands in stark contrast to its ubiquitous D-enantiomer. Its absence in nature has relegated it to a subject of chemical synthesis rather than nutritional science. The metabolic significance of L-fructose remains largely unexplored, with only a single enzymatic conversion documented. This presents both a challenge and an opportunity for researchers.

Future research should focus on:

-

Comprehensive Toxicological Evaluation: Before any application as a food additive can be considered, rigorous safety studies are paramount.

-

In-depth Metabolic Studies: Utilizing modern metabolomics techniques to trace the fate of L-fructose in various biological systems, including in vitro models with human liver microsomes and in vivo animal studies.

-

Interaction with Gut Microbiota: Investigating how L-fructose is metabolized by gut bacteria and the subsequent impact on the host.

-

Sensory and Functional Properties: Quantifying the sweetness profile and other physicochemical properties relevant to its potential use as a non-nutritive sweetener.

References

The Revealing Journey of a Labeled Sugar: A Technical Guide to the Discovery and History of Isotopically Labeled Fructose

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of intermediary metabolism has been revolutionized by the advent of isotopic labeling, a technique that allows for the precise tracing of molecules through complex biochemical pathways. Among the key players in metabolic research, isotopically labeled fructose has emerged as an indispensable tool for unraveling the intricate details of carbohydrate metabolism, particularly in the context of metabolic diseases such as non-alcoholic fatty liver disease (NAFLD), obesity, and insulin resistance. This technical guide provides an in-depth exploration of the discovery, history, and application of isotopically labeled fructose, offering researchers a comprehensive resource to support their own investigations.

A Historical Perspective: The Dawn of Labeled Fructose

The journey of isotopically labeled fructose began in the mid-20th century, closely following the development of radioisotope technology. Early research laid the groundwork for understanding fructose metabolism, but it was the ability to "tag" and trace the fructose molecule that opened up a new era of discovery.

A pivotal moment in this history was the development of methods to produce carbon-14 (¹⁴C) labeled carbohydrates. A 1949 publication in Science detailed a method for the "Preparation of C14 uniformly labeled fructose by means of photosynthesis and paper chromatography." This pioneering work utilized the natural photosynthetic machinery of plants to incorporate ¹⁴C from labeled carbon dioxide into fructose.

Later, with the increasing availability and application of stable isotopes, methods for synthesizing fructose labeled with carbon-13 (¹³C) were developed. A 1979 report highlighted a refined version of the Kiliani reaction to create ¹³C-labeled sugars, offering a safer alternative to radioactive isotopes for human studies.[1] This innovation was crucial for expanding the use of labeled fructose in clinical research. The development of stable isotope tracers, such as deuterium (²H), ¹³C, nitrogen-15 (¹⁵N), and oxygen-18 (¹⁸O), provided a powerful and safe toolkit for metabolic research in humans.[2][3]

These early synthetic and biosynthetic methods paved the way for the extensive use of isotopically labeled fructose in metabolic tracer studies, many of which were conducted before the year 2000, forming the foundation of our current understanding of fructose metabolism.[4]

Key Metabolic Fates of Fructose Unveiled by Isotopic Tracers

Isotopic tracer studies have been instrumental in quantifying the primary metabolic fates of fructose in the human body. The majority of ingested fructose is rapidly extracted and metabolized by the liver.[5] Key metabolic pathways elucidated through the use of labeled fructose include its oxidation, conversion to glucose, transformation into lactate, and its role as a substrate for de novo lipogenesis (DNL).

Oxidation for Energy

Studies using ¹³C-labeled fructose have allowed for the quantification of its oxidation to CO₂. In non-exercising individuals, approximately 45% of an ingested fructose load is oxidized within 3 to 6 hours. This rate can increase to around 46% in exercising individuals over a 2 to 3-hour period. When fructose is co-ingested with glucose, the oxidation rate of the mixed sugars can rise to as high as 66% in exercising subjects.

Conversion to Glucose and Glycogen

A significant portion of ingested fructose is converted to glucose in the liver. Isotopic tracer studies have shown that on average, about 41% of ingested fructose is converted to glucose within 3 to 6 hours. This newly formed glucose can then be released into the bloodstream or stored as glycogen in the liver. The contribution of fructose to hepatic glycogen synthesis has been a key area of investigation.

Production of Lactate

Another important fate of fructose carbons is their conversion to lactate. It is estimated that approximately a quarter of ingested fructose can be converted to lactate within a few hours. This lactate can then be released into the circulation and utilized by other tissues as an energy source.

De Novo Lipogenesis (DNL)

Isotopically labeled fructose has been crucial in understanding its role in the synthesis of new fatty acids in the liver, a process known as de novo lipogenesis. While a very small percentage (<1%) of ingested fructose is directly converted to plasma triglycerides, the consumption of larger amounts of fructose has been shown to stimulate DNL. Fructose provides both the carbon backbone (via acetyl-CoA) and the glycerol-3-phosphate necessary for triglyceride synthesis. This lipogenic potential of fructose is a key reason for its association with metabolic diseases.

Quantitative Data from Isotopic Tracer Studies

The following tables summarize key quantitative data from human studies that have utilized isotopically labeled fructose to investigate its metabolic fate.

| Metabolic Fate | Condition | Percentage of Ingested Fructose (%) | Time Frame (hours) | Reference |

| Oxidation | Non-exercising | 45.0 ± 10.7 | 3-6 | |

| Exercising | 45.8 ± 7.3 | 2-3 | ||

| Co-ingested with Glucose (Exercising) | 66.0 ± 8.2 | 2-3 | ||

| Conversion to Glucose | Non-exercising | 41.0 ± 10.5 | 3-6 | |

| Conversion to Lactate | General | ~25 | A few hours | |

| Direct Conversion to Plasma Triglycerides | General | < 1 | - |

Table 1: Summary of the Metabolic Fate of Ingested Isotopically Labeled Fructose in Humans. Data are presented as mean ± standard deviation where available.

| Study Population | Fructose Dose | Tracer Used | Key Finding | Reference |

| Normal and Fructose-Intolerant Children | 0.26-0.5 mg/kg per min infusion | D-[U-¹³C]fructose | Fructose conversion to glucose is significantly lower (~3-fold) in children with hereditary fructose intolerance. | |

| Healthy Adults | 0.5 and 1 g/kg oral dose | Naturally labeled ¹³C fructose | 56-59% of the fructose load was oxidized. The amount of glucose synthesized from fructose was 0.27 and 0.51 g/kg for the two doses, respectively. | |

| Human Adipocytes (in vitro) | 0.1-10 mM | [U-¹³C₆]-d-fructose | Fructose robustly stimulates anabolic processes, including glutamate and de novo fatty acid synthesis. |

Table 2: Selected Studies Utilizing Isotopically Labeled Fructose and Their Key Quantitative Findings.

Experimental Protocols

The following sections provide an overview of key experimental methodologies employed in studies using isotopically labeled fructose.

In Vivo Human Studies: Oral Administration and Breath Test

A common protocol for studying the whole-body metabolism of fructose involves the oral administration of a known amount of ¹³C-labeled fructose, followed by the collection of breath samples to measure the appearance of ¹³C in expired CO₂.

Protocol: ¹³C-Fructose Breath Test

-

Subject Preparation: Subjects typically fast overnight to ensure a stable baseline of ¹³C abundance.

-

Tracer Administration: A baseline breath sample is collected. The subject then ingests a solution containing a precise amount of ¹³C-labeled fructose (e.g., [U-¹³C]fructose) dissolved in water.

-

Breath Sample Collection: Breath samples are collected at regular intervals (e.g., every 15-30 minutes) for several hours post-ingestion.

-

Sample Analysis: The isotopic enrichment of ¹³C in the expired CO₂ is measured using isotope ratio mass spectrometry (IRMS).

-

Data Analysis: The rate of ¹³C excretion is used to calculate the rate of fructose oxidation.

In Vitro Studies with Cultured Cells

To investigate the cellular metabolism of fructose, in vitro studies using cell cultures (e.g., hepatocytes, adipocytes) are employed.

Protocol: In Vitro Fructose Metabolism in Adipocytes

-

Cell Culture: Human adipocytes are cultured and differentiated in appropriate media.

-

Tracer Incubation: The culture medium is replaced with a medium containing a specific concentration of fructose, with a known percentage of that fructose being [U-¹³C₆]-d-fructose.

-

Metabolite Extraction: After a defined incubation period, the cells and media are harvested, and metabolites are extracted.

-

Sample Analysis: The isotopic enrichment of ¹³C in various metabolites (e.g., lactate, glutamate, fatty acids) is determined using techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: The pattern and extent of ¹³C incorporation are used to elucidate the metabolic pathways and fluxes of fructose within the cells. This can involve Mass Isotopomer Distribution Analysis (MIDA) to quantify biosynthetic rates.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Analysis

GC-MS is a powerful analytical technique for separating and identifying labeled metabolites.

Protocol: GC-MS Analysis of ¹³C-Labeled Fructose Metabolites

-

Derivatization: Extracted metabolites are chemically modified (derivatized) to increase their volatility for GC analysis.

-

Gas Chromatography: The derivatized sample is injected into a gas chromatograph, where the different metabolites are separated based on their boiling points and interactions with the chromatographic column.

-

Mass Spectrometry: As the separated metabolites exit the GC column, they enter a mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the resulting ions is measured.

-

Data Analysis: The mass spectra reveal the isotopic enrichment of ¹³C in the different fragments of each metabolite, allowing for the determination of labeling patterns and the quantification of metabolic fluxes.

Visualizing Fructose Metabolism: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key metabolic pathways of fructose.

Hepatic Fructose Metabolism

Caption: Overview of the primary pathways of fructose metabolism in the liver.

Fructose Conversion to Lactate

Caption: The metabolic pathway for the conversion of fructose to lactate.

Fructose Contribution to De Novo Lipogenesis

Caption: The contribution of fructose to de novo lipogenesis in the liver.

Conclusion

The development and application of isotopically labeled fructose have been fundamental to our current, detailed understanding of its metabolism. From early studies using ¹⁴C to modern investigations with stable isotopes like ¹³C, these powerful tools have enabled researchers to quantify the flux of fructose through various metabolic pathways. This technical guide has provided a historical overview, summarized key quantitative findings, detailed common experimental protocols, and visualized the core metabolic pathways. For researchers in metabolism and drug development, a thorough understanding of these principles and techniques is essential for designing and interpreting studies aimed at addressing the significant health challenges posed by modern diets rich in fructose. The continued use and refinement of isotopic tracer methodologies will undoubtedly lead to further insights into the complex role of fructose in health and disease.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Historical and contemporary stable isotope tracer approaches to studying mammalian protein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stable isotopes: their use and safety in human nutrition studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fructose metabolism in humans – what isotopic tracer studies tell us - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biochemistry, Fructose Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to L-Fructose-1-13C for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability and laboratory applications of L-fructose-1-13C, a stable isotope-labeled sugar crucial for metabolic research and drug development. This document details commercial supplier specifications, experimental protocols for tracer studies, and visualizations of relevant metabolic pathways.

Commercial Suppliers and Product Specifications

This compound is a specialized chemical available from a select number of commercial suppliers catering to the research and pharmaceutical industries. The following table summarizes the quantitative data available for this compound and related isotopically labeled fructose compounds from prominent suppliers. Researchers are advised to contact the suppliers directly for the most current pricing, availability, and detailed certificates of analysis.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Isotopic Purity | Chemical Purity | Notes |

| MedchemExpress | This compound | 117013-21-5 | C₅¹³CH₁₂O₆ | 181.15 | 99%[1] | ≥99% (HPLC)[1] | For research use only.[2] Can be used as a tracer or internal standard for NMR, GC-MS, or LC-MS.[2][3] |

| Pharmaffiliates | This compound | 117013-21-5 | C₅¹³CH₁₂O₆ | 181.15 | Not specified | Not specified | Isotope labelled L-isomer of D-Fructose. Storage: 2-8°C. |

| BOC Sciences | L-fructose-[UL-13C6] | Not specified | [13C]6H12O6 | 186.11 | Not specified | Not specified | Universally labeled L-fructose. |

| Biotrend | This compound | 117013-21-5 | C₅¹³CH₁₂O₆ | 181.15 | Not specified | "As reported" | For research use only. |

| Sigma-Aldrich | D-Fructose-1-13C | 108311-21-3 | ¹³CC₅H₁₂O₆ | 181.15 | 99 atom % ¹³C | ≥99% (HPLC) | D-isomer offered. Useful as a reference. |

| Cambridge Isotope Laboratories, Inc. | D-Fructose (1,2-¹³C₂, 99%) | Not specified | Not specified | 182.2 | 99% | 98% | D-isomer with labeling at positions 1 and 2. |

Fructose Metabolic Pathways

Fructose metabolism, or fructolysis, primarily occurs in the liver and follows a pathway distinct from that of glucose, bypassing key regulatory steps of glycolysis. This makes fructose a rapid substrate for glycogen replenishment and triglyceride synthesis. The use of ¹³C-labeled fructose isotopes is instrumental in elucidating the flux through these pathways and understanding the metabolic fate of fructose-derived carbons.

Below are Graphviz diagrams illustrating the central pathways of fructose metabolism.

Experimental Protocols: Stable Isotope Tracer Studies

The use of L-fructose-1-¹³C as a metabolic tracer allows researchers to track the fate of the C1 carbon of fructose as it is metabolized. This is particularly useful for studying the activities of specific enzymes and pathways. While a universally standardized protocol does not exist, the following methodology outlines a general workflow for a cell-based ¹³C tracer study, adapted from published research on fructose metabolism.

I. Cell Culture and Treatment

-

Cell Seeding: Plate cells (e.g., human adipocytes or hepatocytes) at a desired density in appropriate culture vessels and allow them to adhere and grow to the desired confluence.

-

Medium Formulation: Prepare a basal culture medium containing a known concentration of glucose. For the experimental groups, supplement this medium with varying concentrations of unlabeled L-fructose and a fixed percentage (e.g., 10%) of L-fructose-1-¹³C.

-

Tracer Incorporation: Replace the standard culture medium with the ¹³C-labeled fructose-containing medium. Incubate the cells for a defined period (e.g., 24-48 hours) to allow for the incorporation of the tracer into the cellular metabolome.

II. Metabolite Extraction

-

Medium Collection: At the end of the incubation period, collect the culture medium for analysis of secreted metabolites.

-

Cell Lysis and Quenching: Aspirate the remaining medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Quench metabolic activity by adding a cold solvent mixture (e.g., 80% methanol) and scraping the cells.

-

Extraction: Transfer the cell lysate to a microcentrifuge tube. Vortex thoroughly and centrifuge at high speed to pellet cellular debris.

-

Fraction Separation: The supernatant contains the intracellular metabolites. The pellet can be used for protein or nucleic acid analysis.

III. Analytical Detection

-

Sample Preparation: Dry the metabolite extracts under a stream of nitrogen or by lyophilization. The dried extracts can be derivatized to improve their volatility and chromatographic properties for gas chromatography-mass spectrometry (GC-MS) analysis.

-

Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) Analysis:

-

MS-based analysis: Analyze the prepared samples using GC-MS or liquid chromatography-mass spectrometry (LC-MS). The mass spectrometer will detect the mass shift in metabolites that have incorporated the ¹³C label, allowing for the determination of isotopic enrichment.

-

NMR-based analysis: Reconstitute the dried extracts in a suitable deuterated solvent for analysis by ¹³C NMR spectroscopy. This technique provides detailed information about the position of the ¹³C label within the metabolite molecules.

-

IV. Data Analysis

-

Isotopologue Distribution Analysis: Determine the relative abundance of different isotopologues (molecules of the same metabolite with different numbers of ¹³C atoms) for each metabolite of interest.

-

Metabolic Flux Analysis (MFA): Utilize the isotopologue distribution data in computational models to calculate the relative or absolute fluxes through different metabolic pathways.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for a stable isotope tracer experiment.

Conclusion

L-fructose-1-¹³C is a valuable tool for researchers investigating the intricacies of fructose metabolism. Its commercial availability, though limited to specialized suppliers, provides access to a critical reagent for conducting sophisticated tracer studies. The methodologies outlined in this guide, in conjunction with the provided pathway diagrams, offer a solid foundation for designing and executing experiments aimed at unraveling the role of fructose in health and disease. The precise tracking of the ¹³C label from L-fructose-1-¹³C can yield significant insights into metabolic fluxes and pathway dynamics, contributing to advancements in our understanding of metabolic syndromes, cancer metabolism, and other areas of biomedical research.

References

Technical Guide: Isotopic Purity and Enrichment of L-Fructose-1-¹³C

This technical guide provides a comprehensive overview of the isotopic purity and enrichment levels of L-Fructose-1-¹³C, a critical stable isotope-labeled monosaccharide for metabolic research. Designed for researchers, scientists, and drug development professionals, this document details the analytical methods for determining isotopic purity, presents typical enrichment data, and illustrates its application in metabolic pathway analysis.

Isotopic Purity and Enrichment Levels

Isotopic enrichment refers to the percentage of molecules in which the carbon at the C-1 position is ¹³C instead of the naturally abundant ¹²C. Isotopic purity is a measure of the abundance of the desired isotopologue (L-Fructose with ¹³C at the C-1 position) relative to all other isotopologues. High isotopic purity is essential for sensitive and accurate metabolic flux studies, ensuring that the detected signal originates exclusively from the labeled tracer.

While specific enrichment levels are lot-dependent and detailed in the Certificate of Analysis provided by suppliers, typical specifications for commercially available L-Fructose-1-¹³C and related labeled fructose compounds are presented below.

Table 1: Summary of Isotopic Purity for ¹³C-Labeled Fructose

| Compound Name | Isotopic Purity / Enrichment Level | Notes |

| D-Fructose-1-¹³C | 99 atom % ¹³C | A common purity level for high-quality labeled monosaccharides[1]. |

| D-Fructose-1,6-¹³C₂ | 98 atom % ¹³C | Demonstrates high enrichment for doubly labeled molecules. |

| L-Fructose-[UL-¹³C₆] | Not specified; universally labeled | Indicates all six carbon atoms are ¹³C[]. |

| L-Fructose-1-¹³C | Specification per lot | Purity is confirmed by analytical methods like MS or NMR[3][4]. |

Experimental Protocols for Purity Determination

The determination of isotopic purity and enrichment of L-Fructose-1-¹³C relies on high-precision analytical techniques capable of differentiating between isotopologues. Mass spectrometry is the predominant method.

GC-MS is a powerful technique for analyzing ¹³C labeling in sugars. The protocol involves derivatization to make the sugar volatile, followed by chromatographic separation and mass analysis.

Methodology:

-

Sample Preparation & Derivatization: Sugars are extracted from the experimental matrix. To enable GC analysis, they must be derivatized. A common method is oximation followed by silylation.

-

Gas Chromatography: The derivatized sample is injected into a GC system, where it is vaporized and separated on a capillary column. This separates fructose from other monosaccharides and contaminants.

-

Ionization & Mass Analysis: The separated compounds are ionized. Chemical Ionization (CI) is often preferred over Electron Ionization (EI) for saccharide analysis as it produces less fragmentation and preserves the molecular ion, which is crucial for isotopologue analysis.

-

Data Analysis: The mass spectrometer measures the mass-to-charge ratio (m/z) of the resulting ions. The isotopic enrichment is calculated by analyzing the mass isotopomer distribution—specifically, the relative abundance of the M+1 ion (containing one ¹³C) compared to the M+0 ion (containing only ¹²C at the labeled position).

-

Correction for Natural Abundance: A correction must be applied to account for the natural 1.1% abundance of ¹³C in all carbon positions and in the derivatizing agents.

High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography is another key technique for determining isotopic purity.

Methodology:

-

Sample Preparation: Samples containing L-fructose-1-¹³C are dissolved in a suitable solvent for LC analysis. Derivatization is typically not required.

-

Liquid Chromatography: The sample is injected into an LC system, often using a Hydrophilic Interaction Liquid Chromatography (HILIC) column for effective separation of polar compounds like sugars.

-

Ionization: Electrospray Ionization (ESI) is commonly used to generate ions from the eluted fructose molecules with minimal fragmentation.

-

High-Resolution Mass Analysis: An HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, measures the accurate mass of the ions. This high mass accuracy allows for the clear resolution of the ¹³C-labeled isotopologue from the unlabeled compound and other potential interferences.

-

Purity Calculation: The isotopic purity is determined by comparing the integrated peak area of the ¹³C-labeled fructose ion to the sum of all fructose isotopologue peaks.

A generalized workflow for the analytical determination of isotopic purity is outlined in the diagram below.

Caption: Workflow for determining the isotopic purity of L-Fructose-1-¹³C.

Application in Metabolic Flux Analysis

L-Fructose-1-¹³C serves as a tracer to investigate metabolic pathways in various biological systems. When introduced to cells or organisms, the ¹³C label can be tracked as the fructose molecule is metabolized. This allows researchers to quantify intracellular fluxes and understand how metabolic networks are altered by disease or drug treatment.

For example, in human adipocytes, fructose is known to stimulate anabolic processes, including the synthesis of glutamate and fatty acids. The ¹³C label from fructose can be traced through glycolysis into the TCA (tricarboxylic acid) cycle and subsequently into these downstream products.

The diagram below illustrates a simplified metabolic fate of the ¹³C label from L-Fructose-1-¹³C.

Caption: Simplified metabolic fate of ¹³C from L-Fructose-1-¹³C in adipocytes.

Synthesis and Purification Overview

Understanding the synthesis of L-Fructose is relevant as it provides insight into potential impurities. L-Fructose is a rare sugar and is not as readily available as its D-isomer. One established synthetic route involves the inversion of hydroxyl groups on the more common L-sorbose. Another approach is the epimerization of the widely available D-fructose. The introduction of the ¹³C label typically occurs via a precursor molecule that already contains the ¹³C at the desired position.

Purification is a critical final step, usually involving chromatographic techniques to separate the desired L-Fructose-1-¹³C from unreacted starting materials, reagents, and other isomers, ensuring high chemical and isotopic purity for research applications.

References

Navigating the Metabolic Maze: A Technical Guide to L-fructose-1-13C Safety and Handling for Advanced Research

For Immediate Release

This technical guide provides an in-depth overview of the safety, handling, and experimental application of L-fructose-1-13C for researchers, scientists, and professionals in drug development. This document synthesizes critical data on the compound's properties, outlines detailed protocols for its use in metabolic tracer studies, and visualizes its journey through key metabolic and signaling pathways.

Section 1: Safety Data and Handling Precautions

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | 13C C5H12O6 | [1] |

| Molecular Weight | 181.15 g/mol | [1] |

| Appearance | White crystalline powder | [2] |

| Solubility | Soluble in water | [2] |

Hazard Identification and First Aid

This compound is not classified as a hazardous substance.[3] However, as with any chemical, appropriate precautions should be taken.

| Hazard | Precaution / First Aid Measure |

| Inhalation | May cause respiratory tract irritation. Remove to fresh air. |

| Skin Contact | May cause slight skin irritation. Wash with soap and water. |

| Eye Contact | May cause eye irritation. Rinse with plenty of water. |

| Ingestion | Low hazard. If large amounts are ingested, seek medical advice. |

Handling and Storage

| Precaution | Description |

| Ventilation | Use in a well-ventilated area to avoid dust formation. |

| Personal Protective Equipment | Wear safety glasses, gloves, and a lab coat. |

| Storage | Store in a cool, dry place in a tightly sealed container. |

| Fire Safety | Non-combustible, but containers may burn. Use extinguishing media suitable for the surrounding fire. |

Section 2: Experimental Protocols for Metabolic Tracer Studies

This compound is a valuable tool for tracing the metabolic fate of fructose in various biological systems. The following protocol is a synthesized methodology based on established practices for 13C-labeled monosaccharide tracer studies in cell culture, particularly adapted from studies on human adipocytes.

Cell Culture and Labeling

-

Cell Seeding: Plate cells (e.g., human preadipocytes) in appropriate culture vessels and medium.

-

Differentiation (if applicable): Differentiate preadipocytes into mature adipocytes using a suitable differentiation cocktail.

-

Labeling Medium Preparation: Prepare the experimental medium containing a known concentration of glucose and supplement with this compound at the desired concentration (e.g., 10% of total fructose).

-

Labeling: Replace the standard culture medium with the labeling medium and incubate for a specified period (e.g., 48 hours) to allow for the uptake and metabolism of the labeled fructose.

Metabolite Extraction

-

Quenching: Aspirate the labeling medium and quench cellular metabolism by washing the cells with ice-cold saline.

-

Lysis and Extraction: Add a cold extraction solvent (e.g., a mixture of methanol, chloroform, and water) to the cells. Scrape the cells and collect the lysate.

-

Phase Separation: Centrifuge the lysate to separate the polar (aqueous) and non-polar (organic) phases.

-

Fraction Collection: Carefully collect the aqueous phase, which contains the polar metabolites (including sugar phosphates, organic acids, and amino acids), and the organic phase for lipid analysis.

Sample Preparation for GC-MS Analysis

-

Drying: Dry the collected aqueous phase under a stream of nitrogen or using a vacuum concentrator.

-

Derivatization: To increase volatility for GC-MS analysis, derivatize the dried metabolites. A common method is a two-step process:

-

Oximation: Add a solution of methoxyamine hydrochloride in pyridine and incubate to protect carbonyl groups.

-

Silylation: Add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate to replace active hydrogens with trimethylsilyl (TMS) groups.

-

-

Analysis: Analyze the derivatized sample using a gas chromatograph coupled to a mass spectrometer (GC-MS) to identify and quantify the 13C-labeled metabolites.

Section 3: Metabolic and Signaling Pathways

The 13C label from this compound can be traced through several key metabolic and signaling pathways, providing insights into cellular metabolism.

Fructolysis and Glycolysis

Fructose is primarily metabolized in the liver through a process called fructolysis. The initial phosphorylation of fructose to fructose-1-phosphate is a key step. This metabolite then enters the glycolytic pathway.

Caption: Metabolic fate of this compound through fructolysis and glycolysis.

De Novo Lipogenesis and Glutamate Synthesis

The acetyl-CoA produced from fructose metabolism can be a substrate for de novo lipogenesis (fatty acid synthesis) or can enter the TCA cycle, leading to the synthesis of other molecules like glutamate.

Caption: Anabolic pathways utilizing fructose-derived acetyl-CoA.

Fructose-Induced Signaling via ChREBP

Fructose metabolites can act as signaling molecules. Fructose consumption leads to the activation of the Carbohydrate Response Element-Binding Protein (ChREBP), a key transcription factor that upregulates genes involved in glycolysis, fructolysis, and lipogenesis.

Caption: Activation of ChREBP signaling by fructose metabolites.

Section 4: Conclusion

This compound is a safe and effective tool for investigating fructose metabolism and its associated signaling pathways. By following the outlined handling precautions and experimental protocols, researchers can leverage this stable isotope tracer to gain valuable insights into cellular physiology and the pathophysiology of metabolic diseases. The ability to trace the labeled carbon through various metabolic fates provides a powerful method for dissecting complex biological systems.

References

Basic principles of metabolic tracing with 13C labeled compounds.

An In-depth Technical Guide on the Core Principles of Metabolic Tracing with 13C Labeled Compounds

Introduction

Isotopic labeling is a powerful technique for tracing the metabolic fate of compounds within biological systems.[1] This guide focuses on the use of stable, non-radioactive carbon-13 (¹³C) isotopes, which serve as a gold standard for quantifying intracellular reaction rates, a process known as metabolic flux analysis (MFA).[1][2] The fundamental principle involves replacing the naturally abundant ¹²C isotope with ¹³C in a specific substrate, such as glucose or glutamine.[1][2] This ¹³C-labeled substrate is then introduced to cells or an organism, where it is taken up and processed through various metabolic pathways. As the labeled carbon atoms traverse pathways like glycolysis and the Krebs cycle, they are incorporated into a wide array of downstream metabolites.

Analytical techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are used to detect and quantify the incorporation of ¹³C into these metabolites. Mass spectrometry distinguishes molecules based on their mass-to-charge ratio; the inclusion of ¹³C results in a predictable mass shift, allowing researchers to trace carbon flow and quantify the activity of metabolic pathways. This quantitative, information-rich data provides a detailed map of cellular metabolism, which is invaluable for understanding how disease states, such as cancer, or drug treatments alter metabolic networks. In drug development, this technique can confirm drug-target engagement and elucidate the downstream metabolic consequences of inhibiting a specific enzyme, offering crucial insights into a drug's mechanism of action.

Core Principles of ¹³C Isotopic Labeling

The core of ¹³C metabolic tracing lies in providing a biological system with a substrate enriched with the heavy carbon isotope. As this labeled substrate is metabolized, the ¹³C atoms are distributed throughout the metabolic network. The pattern and extent of ¹³C incorporation into downstream metabolites are measured, providing a detailed snapshot of metabolic activity.

The primary data output from these experiments is the Mass Isotopologue Distribution (MID) . An isotopologue is a molecule that differs only in its isotopic composition. A metabolite with 'n' carbon atoms can have between zero (M+0) and 'n' (M+n) of its carbons labeled with ¹³C. The MID describes the fractional abundance of each of these isotopologues for a given metabolite. This distribution is the key piece of information used to calculate metabolic fluxes.

General Experimental Workflow

A typical ¹³C metabolic tracing experiment follows a structured workflow, from initial design to final data analysis. The choice of the isotopic tracer is a critical first step, as it significantly impacts the precision of the estimated metabolic fluxes.

Caption: General workflow for a ¹³C metabolic flux analysis experiment.

Detailed Experimental Protocols

Precise quantification of metabolic fluxes requires meticulous experimental procedures. The following protocol outlines the key steps for a typical ¹³C-MFA experiment using cultured cells grown on ¹³C-labeled glucose.

1. Experimental Design and Tracer Selection

-

Objective: Define the specific metabolic pathways or fluxes to be investigated.

-

Tracer Choice: Select an appropriate ¹³C-labeled substrate. The choice of tracer is crucial for the success of the experiment. For instance, [1,2-¹³C₂]glucose is highly effective for estimating fluxes in glycolysis and the pentose phosphate pathway, while [U-¹³C₅]glutamine is preferred for analyzing the TCA cycle. Parallel labeling experiments, using multiple different tracers on identical cultures, can provide the most comprehensive flux data.

-

Timeline: Determine the labeling duration required to reach isotopic steady state, where the ¹³C enrichment in metabolites becomes stable over time. This can range from minutes for glycolytic intermediates to several hours for TCA cycle intermediates and nucleotides.

2. Cell Culture and Isotope Labeling

-

Culture cells in a standard medium to the desired confluence.

-

Replace the standard medium with a tracer-free medium for a short period to clear unlabeled metabolites.

-

Introduce the experimental medium containing the ¹³C-labeled substrate (e.g., [U-¹³C₆]glucose).

-

Incubate the cells for the predetermined duration to allow for the incorporation of the ¹³C label into downstream metabolites.

3. Metabolism Quenching and Metabolite Extraction

-

Quenching: Rapidly halt all enzymatic activity to preserve the metabolic state of the cells at the time of collection. This is a critical step, often achieved by aspirating the medium and immediately adding a cold solvent like liquid nitrogen or a cold methanol/water mixture.

-

Extraction: Extract the metabolites from the cells. A common method involves using a cooled (-20°C) methanol solution. For separating polar and lipid-soluble metabolites, a Bligh/Dyer extraction using a methanol/chloroform mixture can be employed.

-

Collect the cell extracts and centrifuge to remove cell debris. The supernatant containing the metabolites is then dried.

4. Analytical Measurement

-

Mass Spectrometry (MS):

-

Sample Preparation: Dried metabolite extracts are often derivatized to increase their volatility for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

-

Data Acquisition: Samples are analyzed using GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS). High-resolution mass spectrometers like Orbitrap or FT-ICR instruments are preferred as they can resolve masses resulting from ¹³C enrichment.

-

Data Output: The instrument measures the mass-to-charge ratio of metabolite fragments, generating data on the mass isotopologue distribution (MID).

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dried extracts are resuspended in an appropriate NMR solvent.

-

Data Acquisition: 1D and 2D NMR experiments are performed. While ¹³C NMR is less sensitive than ¹H NMR, it offers a large chemical shift range and provides detailed positional information about the labeled carbons. Techniques like ¹H-¹³C HSQC can assist in metabolite identification.

-

Data Output: NMR provides data on the specific positions of ¹³C atoms within a molecule, which can resolve isotopomers (molecules with the same number of ¹³C atoms but in different locations).

-

5. Data Analysis and Flux Estimation

-

Data Correction: The raw analytical data must be corrected for the natural abundance of ¹³C (approximately 1.1%).

-

Flux Calculation: The corrected MIDs are fed into computational software packages (e.g., METRAN, INCA, VistaFlux) that use mathematical models of metabolic networks. These tools perform iterative fitting to estimate the flux values (intracellular reaction rates) that best explain the observed labeling patterns.

-

Statistical Analysis: A comprehensive statistical analysis is performed to assess the goodness of fit and to calculate confidence intervals for the estimated fluxes.

Data Presentation and Interpretation